REACTION_CXSMILES
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C[C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH2:6][C:7]([CH3:9])=[CH2:8])[C:3]([OH:5])=[O:4].[OH-].[Na+]>O>[C:10]1([CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 50° for 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
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The reaction was cooled
|
Type
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WASH
|
Details
|
washed with Et2O
|
Type
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EXTRACTION
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Details
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extracted with CH2Cl2
|
Type
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WASH
|
Details
|
The extracts were washed with H2O
|
Type
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CUSTOM
|
Details
|
dried
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Type
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CUSTOM
|
Details
|
the solvent removed
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in 25 mL of EtOAc
|
Type
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FILTRATION
|
Details
|
The catalyst was filtered
|
Type
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CUSTOM
|
Details
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the solvent removed
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |